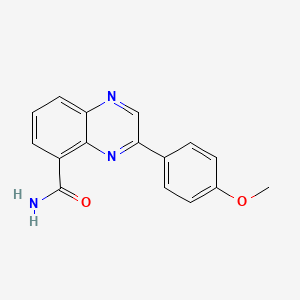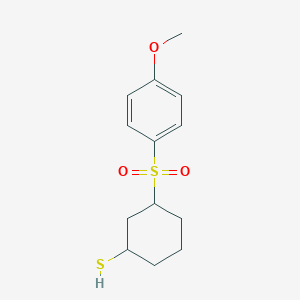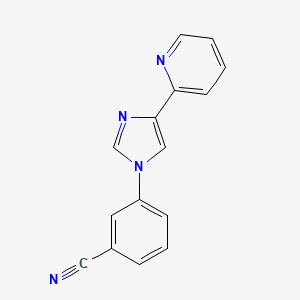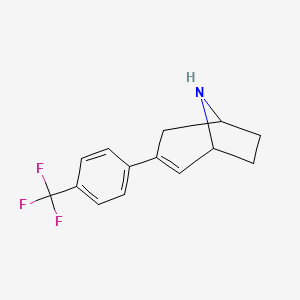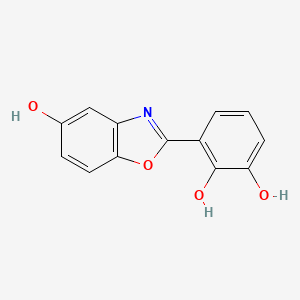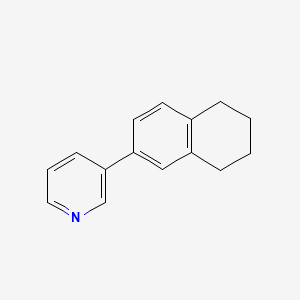
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a tetrahydronaphthalenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and tetrahydronaphthalenyl moieties imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
化学反応の分析
Types of Reactions
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biological Studies: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
作用機序
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, while the tetrahydronaphthalenyl group can enhance hydrophobic interactions with target proteins. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s therapeutic effects.
類似化合物との比較
Similar Compounds
3-(Naphthalen-1-yl)pyridine: Lacks the tetrahydronaphthalenyl group, resulting in different chemical and biological properties.
3-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyridine: Similar structure but with the tetrahydronaphthalenyl group at a different position, leading to variations in reactivity and applications.
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine: The pyridine ring is substituted at a different position, affecting its chemical behavior.
Uniqueness
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine is unique due to the specific positioning of the tetrahydronaphthalenyl group, which influences its electronic and steric properties. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for various applications.
特性
CAS番号 |
1092522-77-4 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C15H15N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h3,6-11H,1-2,4-5H2 |
InChIキー |
WGNJGUOGXBTDMP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



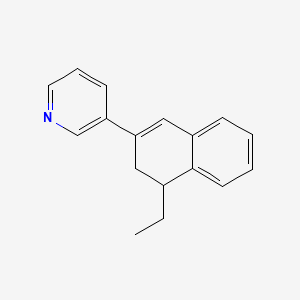
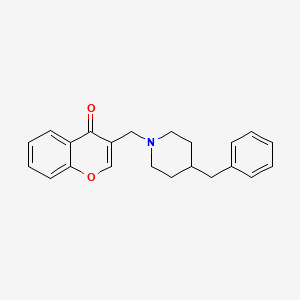
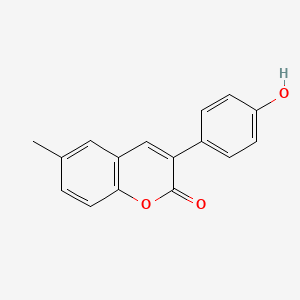
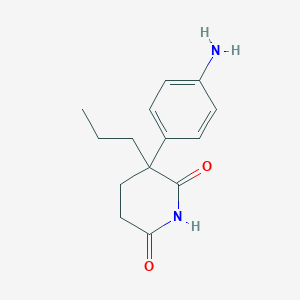

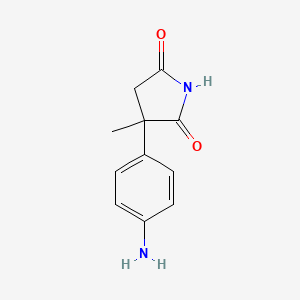
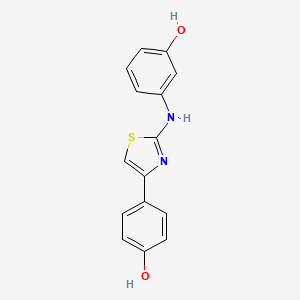
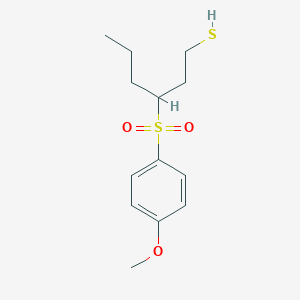
![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
